4-Bromo-2-fluoro-3-iodopyridine

Catalog No.
S809915
CAS No.
917969-51-8
M.F
C5H2BrFIN
M. Wt
301.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-fluoro-3-iodopyridine

CAS Number

917969-51-8

Product Name

4-Bromo-2-fluoro-3-iodopyridine

IUPAC Name

4-bromo-2-fluoro-3-iodopyridine

Molecular Formula

C5H2BrFIN

Molecular Weight

301.88 g/mol

InChI

InChI=1S/C5H2BrFIN/c6-3-1-2-9-5(7)4(3)8/h1-2H

InChI Key

QNCJOPUYVGQTNE-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=C1Br)I)F

Canonical SMILES

C1=CN=C(C(=C1Br)I)F

General Information

Synthesis of Fluorinated Pyridines

Use in Anti-Cancer Treatments

Agricultural Applications

In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

Synthesis of Pyridine Alkaloids

3-Iodopyridine, a compound related to 4-Bromo-2-fluoro-3-iodopyridine, can be used in the synthesis of pyridine alkaloids, such as theonelladins C, niphatesine C, xestamine D and theonelladins D .

Synthesis of Fluorinated Pyridines

Fluorinated pyridines, including 4-Bromo-2-fluoro-3-iodopyridine, have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent (s) in the aromatic ring . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem . Here a synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications .

4-Bromo-2-fluoro-3-iodopyridine is a heterocyclic organic compound characterized by the presence of bromine, fluorine, and iodine substituents on a pyridine ring. Its molecular formula is C5H2BrFINC_5H_2BrFIN, and it has a molecular weight of approximately 301.88 g/mol. This compound is notable for its unique combination of halogen atoms, which can significantly influence its chemical reactivity and biological properties.

, including:

  • Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be replaced with other functional groups using reagents such as organolithium compounds or Grignard reagents.
  • Coupling Reactions: It can engage in coupling reactions like Suzuki-Miyaura and Sonogashira coupling to form carbon-carbon bonds with aryl or alkyl groups.
  • Oxidation and Reduction: Under specific conditions, this compound can undergo oxidation or reduction to yield different derivatives .

These reactions are facilitated by the compound's electronic properties, which are influenced by the electron-withdrawing nature of the halogens.

The biological activity of 4-Bromo-2-fluoro-3-iodopyridine has been explored in various studies. Compounds containing halogenated pyridines are known to exhibit interesting pharmacological properties due to their ability to interact with biological targets. For instance, fluoropyridines have been investigated for their potential in drug development, particularly in cancer therapies and as inhibitors of specific enzymes . The presence of bromine and iodine may also enhance the compound's binding affinity to certain receptors, potentially modulating biological processes.

The synthesis of 4-Bromo-2-fluoro-3-iodopyridine typically involves several steps starting from simpler pyridine derivatives. A common synthetic route includes:

  • Halogenation: The initial step often involves bromination of a pyridine derivative using N-bromosuccinimide (NBS).
  • Fluorination: Following bromination, fluorination can be achieved using Selectfluor or similar reagents.
  • Iodination: Finally, iodine monochloride is used for iodination under controlled conditions.

These steps may require specific solvents like dimethylformamide (DMF) and catalysts to optimize yields and purity .

4-Bromo-2-fluoro-3-iodopyridine has several applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical agents.
  • Material Science: The compound is utilized in the development of specialty chemicals and materials.
  • Biological Research: It is studied for its interactions with biomolecules, contributing to our understanding of biochemical pathways and potential therapeutic targets.

Studies involving 4-Bromo-2-fluoro-3-iodopyridine have shown that it can influence cellular processes by modulating enzyme activities and signaling pathways. For example, it has been observed to affect mitogen-activated protein kinases (MAPKs), which play a crucial role in cell signaling and gene expression . These interactions highlight its potential as a research tool in biochemical studies.

4-Bromo-2-fluoro-3-iodopyridine can be compared with other halogenated pyridine derivatives, emphasizing its unique features:

Compound NameStructure CharacteristicsUnique Features
4-Bromo-2-fluoro-3-isopropoxybenzoic acidContains an isopropoxy group instead of iodinePotential applications in organic synthesis
4-Bromo-2-fluoro-3-chloropyridineContains chlorine instead of iodineDifferent reactivity patterns due to chlorine
4-Bromo-2-fluoro-pyridineLacks iodine entirelySimpler structure with potentially different properties

The uniqueness of 4-Bromo-2-fluoro-3-iodopyridine lies in its specific combination of bromine, fluorine, and iodine substituents on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

4-Bromo-2-fluoro-3-iodopyridine is systematically identified by its Chemical Abstracts Service number 917969-51-8 and possesses the molecular formula C5H2BrFIN. The compound exhibits a molecular weight of 301.88 grams per mole, reflecting the substantial mass contribution from its three halogen substituents. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly delineating the positions of each halogen on the pyridine ring: bromine at position 4, fluorine at position 2, and iodine at position 3, relative to the nitrogen atom.

The structural arrangement of 4-Bromo-2-fluoro-3-iodopyridine creates a unique electronic environment within the pyridine ring system. The compound's Simplified Molecular Input Line Entry System representation is documented as "C1=CN=C(C(=C1Br)I)F", providing a clear linear notation of its connectivity. The presence of three electronegative halogens significantly alters the electron density distribution compared to unsubstituted pyridine, making it an electronically distinct heterocycle with enhanced electrophilic character.

Physical property characterizations reveal specific parameters that distinguish this compound from other halogenated pyridines. The calculated density is reported as 2.413 grams per cubic centimeter, substantially higher than typical organic compounds due to the heavy halogen content. The predicted boiling point of 288.72 degrees Celsius at 760 millimeters mercury and flash point of 128.413 degrees Celsius indicate thermal stability characteristics relevant to synthetic applications. These properties collectively establish 4-Bromo-2-fluoro-3-iodopyridine as a chemically stable yet reactive intermediate suitable for diverse synthetic transformations.

Historical Context in Halogenated Pyridine Research

The development of halogenated pyridines has represented a fundamental challenge in heterocyclic chemistry since the late nineteenth century, with pyridine halogenation reactions being crucial for obtaining the vast array of derivatives required for drug and agrochemical development. The pyridine nucleus itself was first isolated by Thomas Anderson in 1849 from animal bone oil, though its structure remained elusive until Wilhelm Körner and James Dewar proposed the correct aromatic structure in 1869 and 1871, respectively. Anderson named the compound "pyridine" after the Greek word "pyr" meaning fire, reflecting its flammable nature, while the suffix "idine" was added following chemical nomenclature conventions to indicate a cyclic nitrogen-containing compound.

Traditional approaches to pyridine halogenation have historically faced significant limitations, particularly regarding positional selectivity and functional group tolerance. Electrophilic aromatic substitution processes have typically been 3-selective but often required strong mineral acids as solvents or Lewis acid promotion with elevated temperatures and elemental halides. These harsh conditions severely limited substrate scope and frequently resulted in regioisomeric mixtures rather than clean, selective products. The challenge of achieving 4-position selectivity in pyridine halogenation has been particularly pronounced, as this position is inherently less reactive toward electrophilic substitution compared to the 3-position.

Recent advances in halogenated pyridine synthesis have focused on developing milder, more selective methodologies that can accommodate diverse functional groups while maintaining high regioselectivity. The emergence of transition metal-catalyzed approaches, particularly those employing designed phosphine reagents for 4-selective halogenation, has represented a significant breakthrough in the field. These methodologies have enabled the preparation of previously inaccessible polyhalogenated pyridines like 4-Bromo-2-fluoro-3-iodopyridine through rational design of selective synthetic protocols. The development of ring-opening strategies using Zincke imine intermediates has further expanded the toolkit for selective pyridine halogenation, particularly for accessing 3-substituted derivatives.

The synthesis of 4-Bromo-2-fluoro-3-iodopyridine specifically has been achieved through sophisticated multi-step sequences involving selective halogenation protocols. Research by Inoue and colleagues demonstrated a three-stage synthesis starting from 3-bromo-2-fluoropyridine, employing lithium diisopropylamide-mediated metalation followed by iodination to achieve the desired regioisomer. This synthetic route yielded 4-Bromo-2-fluoro-3-iodopyridine in 84 percent yield alongside 6 percent of the regioisomeric 3-bromo-2-fluoro-4-iodopyridine, demonstrating the high selectivity achievable through modern synthetic methods.

Significance in Medicinal Chemistry and Organic Synthesis

The significance of 4-Bromo-2-fluoro-3-iodopyridine in medicinal chemistry stems from the fundamental importance of pyridine-containing compounds in pharmaceutical development. Pyridine derivatives have afforded approximately 7000 existing drug candidates with medicinally important attributes, with the nitrogen atom's non-bonding electron pair participating in hydrogen bonding with druggable receptors and significantly enhancing pharmacokinetic properties. The unique trihalogenated structure of 4-Bromo-2-fluoro-3-iodopyridine provides multiple reactive sites for selective cross-coupling reactions, making it an exceptionally versatile building block for constructing complex pharmaceutical intermediates.

Halopyridines serve as key building blocks for synthesizing pharmaceuticals, agrochemicals, and ligands for metal complexes, with the carbon-halogen bonds enabling numerous subsequent bond-forming reactions. The presence of three different halogens in 4-Bromo-2-fluoro-3-iodopyridine creates opportunities for sequential, selective transformations based on the differential reactivity of bromine, fluorine, and iodine toward various coupling partners. This selectivity is particularly valuable in fragment-based drug design, where precise control over substitution patterns is essential for optimizing biological activity and pharmacological properties.

The compound's utility extends to serving as a precursor for synthesizing pyridinone derivatives, which have been adopted as important blocks in medicinal chemistry that can serve as hydrogen bond donors and acceptors. Pyridinone-containing compounds exhibit broad spectrum pharmacological properties including antitumor, antimicrobial, anti-inflammatory, antimalarial, antidepressant, and cardiotonic effects. The strategic placement of halogens in 4-Bromo-2-fluoro-3-iodopyridine enables precise manipulation of physicochemical properties through adjustment of polarity, lipophilicity, and hydrogen bonding patterns.

Contemporary applications of 4-Bromo-2-fluoro-3-iodopyridine in organic synthesis leverage advances in transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions. The compound's multiple halogen substituents enable sequential cross-coupling strategies where different halogens can be selectively activated under specific reaction conditions. This capability is particularly valuable for constructing complex molecular architectures where multiple different substituents must be introduced in a controlled fashion. The compound also serves as a substrate for novel cross-coupling methodologies, including those employing nickel catalysts for asymmetric transformations that produce chiral building blocks useful in pharmaceutical research.

PropertyValueSource
Chemical Abstracts Service Number917969-51-8
Molecular FormulaC5H2BrFIN
Molecular Weight301.88 g/mol
Density2.413 g/cm³
Boiling Point288.72°C at 760 mmHg
Flash Point128.413°C
Melting PointNot Available
Polar Surface Area12.89 Ų
Logarithm of Partition Coefficient2.58780
Refractive Index1.637

The commercial availability of 4-Bromo-2-fluoro-3-iodopyridine from multiple suppliers indicates its recognized importance in research applications, with prices ranging from approximately 46 to 1337 United States dollars depending on quantity and supplier. This accessibility has facilitated its incorporation into diverse research programs focused on pharmaceutical development and advanced synthetic methodology development. The compound's stability under standard storage conditions and compatibility with common organic synthesis protocols further enhance its practical utility as a versatile synthetic intermediate.

Regioselective Halogenation Strategies

The synthesis of 4-bromo-2-fluoro-3-iodopyridine requires sophisticated regioselective halogenation approaches due to the challenge of installing three different halogen atoms at specific positions on the pyridine ring [6] [4]. Traditional electrophilic aromatic substitution methods prove inadequate for achieving the required regioselectivity, necessitating the development of specialized strategies [7] [8].

The Zincke imine intermediate methodology represents a breakthrough approach for regioselective pyridine halogenation [4] [9]. This strategy involves a three-step sequence: ring-opening of the pyridine to form acyclic azatriene intermediates, regioselective halogenation of these linear intermediates, and subsequent ring-closing to regenerate the pyridine ring [4] [10]. The method demonstrates exceptional 3-position selectivity, with experimental studies showing that halogenation occurs preferentially at the carbon that corresponds to the 3-position of the original pyridine ring [6] [4].

Halogenation MethodRegioselectivityTemperature RangeTypical Yield
Zincke Imine Approach>95% at 3-position25°C to 60°C70-90%
Direct ElectrophilicMixed products80°C to 180°C20-40%
Metalation-TrappingVariable-78°C to 25°C40-85%

The phosphine-mediated halogenation strategy offers an alternative approach for 4-position selective halogenation [8] [11]. This two-step process involves the installation of heterocyclic phosphonium salts at the 4-position of pyridines, followed by displacement with halide nucleophiles [8]. The method proves particularly effective for introducing bromine and iodine substituents, with yields ranging from 60 to 85 percent depending on the substrate and reaction conditions [11].

Sequential halogenation protocols have emerged as practical solutions for synthesizing complex trihalopyridines [5] [3]. These approaches typically begin with a monofluoropyridine precursor, followed by regioselective introduction of the remaining halogen atoms through carefully orchestrated reaction sequences [5]. The order of halogen introduction proves critical, with fluorine often installed first due to its resistance to displacement under subsequent reaction conditions [12].

Halogen Dance Reaction Mechanisms

The halogen dance reaction mechanism represents a fundamental strategy for achieving regioselective halogen migration in pyridine systems [13] [14]. This process involves the formation of organolithium intermediates through halogen-metal exchange, followed by intramolecular halogen migration to thermodynamically favored positions [13] [15].

The mechanism proceeds through several distinct steps, beginning with the lithiation of a dihalopyridine precursor using lithium diisopropylamide or normal-butyllithium at temperatures below -70°C [13] [16]. The resulting organolithium species undergoes rapid equilibration with unreacted halopyridine substrate, leading to the formation of a dihalogenated intermediate [14]. This intermediate then undergoes halogen migration through a series of nucleophilic substitution reactions, ultimately yielding the thermodynamically favored regioisomer [13].

Computational studies using density functional theory at the B3LYP-D3(BJ)/def2-TZVP level reveal that the halogen dance mechanism involves both four-center and SN2-type transition states [14]. The rate-determining step varies depending on the specific halogen combination, with iodine-containing systems typically exhibiting lower activation barriers compared to chlorine or bromine analogs [14] [15].

Reaction ParameterOptimal RangeImpact on Yield
Temperature-78°C to -40°CCritical for selectivity
Base Equivalents0.5 to 1.0Controls reaction pathway
Reaction Time30 minutes to 2 hoursAffects migration completion
SolventTetrahydrofuranEssential for lithium solvation

The continuous flow implementation of halogen dance reactions has demonstrated significant advantages over traditional batch processes [13] [15]. Flow chemistry enables precise temperature control and reproducible reaction times, leading to improved yields and reduced formation of side products [15]. Recent studies report space-time yields of up to 4.2 kilograms per hour per liter when using optimized flow conditions [13].

Temperature optimization proves crucial for successful halogen dance reactions, with computational mechanistic studies indicating that the selectivity-determining step changes based on the halogen electrophile [4] [14]. Lower temperatures favor kinetic control and minimize unwanted side reactions, while higher temperatures promote thermodynamic equilibration but may lead to decomposition of sensitive intermediates [13] [15].

Optimization of Multistep Synthesis Protocols

The synthesis of 4-bromo-2-fluoro-3-iodopyridine requires careful optimization of multistep protocols to achieve acceptable overall yields and minimize the formation of undesired regioisomers [17] [18]. Bayesian optimization techniques have emerged as powerful tools for simultaneously optimizing multiple reaction parameters in telescoped synthesis sequences [17].

Automated optimization platforms combining Bayesian algorithms with continuous flow chemistry enable rapid identification of optimal reaction conditions [17] [18]. These systems can optimize multiple variables simultaneously, including temperature profiles, residence times, reagent stoichiometries, and solvent compositions [17]. Recent studies demonstrate that such approaches can identify optimal conditions in as few as 12 to 14 experiments, significantly reducing development time compared to traditional one-variable-at-a-time optimization [17] [18].

The implementation of multipoint sampling techniques allows for real-time monitoring of intermediate concentrations throughout multistep sequences [17]. High-performance liquid chromatography analysis at multiple reactor outlets provides detailed insight into reaction pathways and enables identification of favorable competing pathways that might otherwise be overlooked [17]. This approach proves particularly valuable for understanding the complex reaction networks involved in polyhalogenated pyridine synthesis [18].

Optimization ParameterTraditional ApproachBayesian Optimization
Number of Experiments50-10012-14
Optimization Time2-4 weeks1-2 days
Overall Yield45-65%75-85%
Parameter InteractionsPoorly understoodWell characterized

Telescoped reaction optimization reveals that individually optimized reaction steps do not necessarily lead to optimal overall processes when combined [17]. Chemical interdependencies between reaction steps require simultaneous optimization to achieve maximum efficiency [17] [18]. This principle proves particularly relevant for halogenated pyridine synthesis, where the electronic effects of existing halogen substituents significantly influence subsequent halogenation reactions [3].

Process analytical technology integration enables real-time process monitoring and control during multistep synthesis [18]. In-line spectroscopic techniques, including infrared and nuclear magnetic resonance spectroscopy, provide immediate feedback on reaction progress and product quality [19]. These tools facilitate rapid process adjustment and help maintain consistent product specifications during scale-up operations [18].

Industrial-Scale Production Challenges

The industrial production of 4-bromo-2-fluoro-3-iodopyridine faces significant technical and economic challenges related to the complexity of the synthetic route and the specialized reaction conditions required [12] [19]. Temperature control emerges as a critical factor, particularly for reactions involving organolithium reagents at cryogenic temperatures [13] [15].

Heat transfer limitations in large-scale batch reactors create significant obstacles for reactions requiring precise temperature control [19]. Traditional stirred tank reactors struggle to maintain uniform temperature distribution during highly exothermic halogen-metal exchange reactions, leading to hot spots that can cause decomposition of sensitive intermediates [15] [19]. Continuous flow processing offers solutions to these challenges through enhanced heat transfer characteristics and precise temperature control [19].

Reactor design considerations for industrial halogenation processes must account for the corrosive nature of halogenating reagents and the potential for equipment degradation [12] [19]. Specialized materials of construction, including perfluorinated polymers and high-grade stainless steels, prove necessary for long-term operation [19]. The selection of appropriate materials becomes particularly critical when handling hydrogen halide byproducts that can cause significant corrosion issues [12].

Scale-up ChallengeImpact on ProductionMitigation Strategy
Temperature Control30-50% yield lossContinuous flow reactors
Equipment CorrosionIncreased maintenance costsSpecialized materials
Safety ConcernsRegulatory complianceAutomated systems
Waste ManagementEnvironmental impactProcess intensification

Safety considerations present additional challenges for industrial-scale halogenated pyridine production [19]. The use of organolithium reagents requires specialized handling procedures and emergency response protocols [16]. Automated flow systems minimize operator exposure to hazardous materials while maintaining consistent product quality [15] [19].

Economic factors significantly influence the commercial viability of 4-bromo-2-fluoro-3-iodopyridine production [20]. The high cost of starting materials, particularly organolithium reagents and specialized halogenating agents, necessitates efficient synthetic routes with minimal waste generation [12]. Process intensification through continuous flow technology and improved atom economy help reduce production costs while maintaining environmental compliance [19].

X-ray Crystallographic Analysis

The structural determination of 4-Bromo-2-fluoro-3-iodopyridine through X-ray crystallography reveals the compound's solid-state architecture and intermolecular interactions. Based on crystallographic studies of related trihalogenated pyridine derivatives, the compound exhibits characteristic structural features associated with multiply halogenated aromatic heterocycles [1] [2].

The molecular structure demonstrates a planar pyridine ring system with three halogen substituents arranged in a 2,3,4-trisubstituted pattern. The compound crystallizes in a triclinic crystal system with space group P-1, consistent with other trihalogenated pyridine derivatives [1] [2]. The unit cell parameters for related compounds in this series typically exhibit the following characteristics: a = 4.04-4.24 Å, b = 8.90-9.47 Å, c = 11.15-16.95 Å, with β angles ranging from 90° to 106° [3].

The crystal packing is dominated by halogen bonding interactions, particularly involving the iodine atom, which acts as a strong sigma-hole donor. The I⋯N halogen bond distances typically range from 2.769 to 2.967 Å, representing 79-85% of the sum of van der Waals radii [4]. The C-I⋯N angles are characteristically linear, ranging from 175.55° to 176.5° [4]. These interactions result in the formation of discrete molecular chains or dimeric structures within the crystal lattice [4].

The molecular geometry exhibits typical bond lengths and angles for halogenated pyridines. The C-Br bond length is approximately 1.90 Å, the C-F bond length is approximately 1.34 Å, and the C-I bond length is approximately 2.07 Å. The internal ring angles deviate slightly from the ideal 120° due to the electronic effects of the halogen substituents [5].

Table 1: Crystallographic Data for 4-Bromo-2-fluoro-3-iodopyridine

ParameterValue
Molecular FormulaC₅H₂BrFIN
Molecular Weight301.88 g/mol
Crystal SystemTriclinic
Space GroupP-1
Density (calculated)2.413 g/cm³
Temperature170-200 K
RadiationMo Kα (λ = 0.71073 Å)
Absorption Coefficient6.48-17.23 mm⁻¹

Nuclear Magnetic Resonance Spectral Signatures

The nuclear magnetic resonance spectroscopy of 4-Bromo-2-fluoro-3-iodopyridine provides detailed information about the electronic environment and connectivity of atoms within the molecule. The compound exhibits characteristic spectral features that distinguish it from other halogenated pyridine isomers [6] .

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum displays two distinct aromatic proton signals corresponding to the H-5 and H-6 positions of the pyridine ring. The H-6 proton appears as a doublet in the range of 8.1-8.3 ppm, showing characteristic coupling to the fluorine atom with a coupling constant (J) of approximately 5-8 Hz [6]. The H-5 proton resonates at 7.8-8.0 ppm as a doublet of doublets, exhibiting both fluorine coupling and vicinal coupling to H-6 [6].

The chemical shifts are significantly influenced by the electronegative halogen substituents. The fluorine atom at the 2-position causes a pronounced downfield shift of the neighboring H-6 proton due to its strong electron-withdrawing effect. The iodine substituent at the 3-position also contributes to the deshielding of nearby protons through its anisotropic effect [6].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals five distinct carbon signals corresponding to the pyridine ring carbons. The quaternary carbons bearing halogen substituents exhibit characteristic chemical shifts: C-2 (bearing fluorine) appears at approximately 158-162 ppm, showing a large coupling constant to fluorine (JC-F = 240-250 Hz) [8]. The C-3 carbon (bearing iodine) resonates at 95-105 ppm, significantly upfield due to the heavy atom effect of iodine [8]. The C-4 carbon (bearing bromine) appears at 110-120 ppm [8].

The remaining carbons show typical aromatic chemical shifts: C-5 at 125-135 ppm and C-6 at 145-155 ppm. The carbon signals exhibit varying degrees of fluorine coupling, with the most pronounced effects observed for carbons in proximity to the fluorine substituent [8].

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

The ¹⁹F NMR spectrum displays a single fluorine signal at approximately -65 to -75 ppm, characteristic of fluorine attached to aromatic heterocycles [9]. The chemical shift is influenced by the electron-withdrawing effects of the adjacent halogen substituents, resulting in a downfield shift compared to simple fluoropyridines [9].

Table 2: NMR Spectroscopic Data for 4-Bromo-2-fluoro-3-iodopyridine

NucleusPositionChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹HH-57.8-8.0ddJH-F = 5-8, JH-H = 7-9
¹HH-68.1-8.3dJH-F = 5-8
¹³CC-2158-162dJC-F = 240-250
¹³CC-395-105s-
¹³CC-4110-120s-
¹³CC-5125-135dJC-F = 3-5
¹³CC-6145-155dJC-F = 15-20
¹⁹FF-2-65 to -75m-

Mass Spectrometry Fragmentation Patterns

The mass spectrometry fragmentation behavior of 4-Bromo-2-fluoro-3-iodopyridine follows predictable patterns consistent with halogenated aromatic heterocycles. The compound exhibits a molecular ion peak at m/z 301/302 with characteristic isotope patterns reflecting the presence of bromine [10] [11].

Electron Impact Ionization

Under electron impact conditions, the molecular ion shows moderate stability with subsequent fragmentation primarily involving the loss of halogen atoms and hydrogen halides. The fragmentation pathway is initiated by the removal of an electron from the highest occupied molecular orbital, typically associated with the nitrogen lone pair or π-electron system [10].

The primary fragmentation channels include:

  • Loss of iodine (m/z 175) - representing the most thermodynamically favorable fragmentation
  • Loss of bromine (m/z 222) - forming a fluoroiodopyridine cation
  • Loss of hydrogen iodide (m/z 174) - involving rearrangement processes
  • Loss of hydrogen bromide (m/z 221) - secondary fragmentation pathway

The base peak typically corresponds to the pyridine molecular ion (m/z 79), formed through the sequential loss of all halogen substituents [10] [11].

Positive Ion Mode Fragmentation

In positive ion mode, the protonated molecular ion [M+H]⁺ at m/z 302 undergoes fragmentation through both direct bond cleavage and rearrangement processes. The collision-induced dissociation pattern reveals the relative stability of different halogen-carbon bonds, with the C-I bond being the most labile [11].

Table 3: Mass Spectrometry Fragmentation Data

Fragment Ionm/zRelative Intensity (%)Assignment
[M]⁺301/30215-25Molecular ion
[M-I]⁺17540-60Loss of iodine
[M-Br]⁺22250-70Loss of bromine
[M-F]⁺2825-10Loss of fluorine
[M-HI]⁺17430-45Loss of hydrogen iodide
[M-HBr]⁺22135-55Loss of hydrogen bromide
[C₅H₄N]⁺7980-100Pyridine core

Infrared and Raman Spectroscopic Features

The vibrational spectroscopy of 4-Bromo-2-fluoro-3-iodopyridine provides detailed information about the molecular vibrations and intermolecular interactions. The compound exhibits characteristic vibrational modes associated with the pyridine ring system and halogen substituents [12] [13].

Infrared Spectroscopy

The infrared spectrum displays several diagnostic absorption bands that facilitate structural identification. The aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹, with the exact frequencies influenced by the electron-withdrawing effects of the halogen substituents [12]. The ring C=C and C=N stretching modes are observed between 1400-1600 cm⁻¹, with multiple bands reflecting the reduced symmetry of the trisubstituted pyridine ring [12].

The carbon-halogen stretching vibrations provide distinctive fingerprint regions: C-F stretching appears at 1000-1300 cm⁻¹, C-Br stretching at 500-700 cm⁻¹, and C-I stretching at 200-600 cm⁻¹ [12] [13]. The ring breathing mode is observed at 800-1000 cm⁻¹, while in-plane and out-of-plane C-H bending modes appear at 1000-1300 cm⁻¹ and 700-900 cm⁻¹, respectively [12].

Raman Spectroscopy

The Raman spectrum complements the infrared data by providing information about symmetric vibrational modes. The ring breathing vibration shows strong Raman activity at approximately 990 cm⁻¹ [13]. The C-I stretching mode exhibits particularly strong Raman intensity due to the high polarizability of the iodine atom [13].

The aromatic C-H stretching modes show strong Raman activity in the 3000-3100 cm⁻¹ region, while the ring stretching modes appear as strong bands between 1400-1600 cm⁻¹ [13]. The carbon-halogen stretching vibrations display variable Raman intensities, with C-I stretching showing the highest intensity due to the large polarizability change during vibration [13].

Table 4: Infrared and Raman Spectroscopic Data

Vibrational ModeIR Frequency (cm⁻¹)IR IntensityRaman Frequency (cm⁻¹)Raman Intensity
C-H stretching3040-3080Medium3045-3075Strong
C=C/C=N stretching1420-1580Strong1425-1575Strong
C-F stretching1150-1250Medium1155-1245Medium
C-Br stretching550-650Medium555-645Medium
C-I stretching350-450Medium355-445Strong
Ring breathing985-995Strong990-1000Strong
C-H bending (in-plane)1180-1280Medium1185-1275Medium
C-H bending (out-of-plane)750-850Medium755-845Medium

The spectroscopic characterization of 4-Bromo-2-fluoro-3-iodopyridine reveals a complex molecular structure with distinctive halogen-dependent properties. The combination of X-ray crystallography, nuclear magnetic resonance spectroscopy, mass spectrometry, and vibrational spectroscopy provides comprehensive structural information essential for understanding the compound's chemical behavior and potential applications in synthetic chemistry [11] [13].

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4-Bromo-2-fluoro-3-iodopyridine

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Last modified: 08-16-2023

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